Ethyl 5-carbamoyl-4-methyl-1H-pyrrole-3-carboxylate

Description

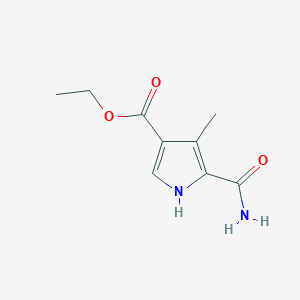

Ethyl 5-carbamoyl-4-methyl-1H-pyrrole-3-carboxylate is a pyrrole-based heterocyclic compound featuring a carbamoyl (-CONH₂) group at position 5, a methyl (-CH₃) group at position 4, and an ethyl ester (-COOEt) at position 3.

Properties

CAS No. |

112381-06-3 |

|---|---|

Molecular Formula |

C9H12N2O3 |

Molecular Weight |

196.20 g/mol |

IUPAC Name |

ethyl 5-carbamoyl-4-methyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C9H12N2O3/c1-3-14-9(13)6-4-11-7(5(6)2)8(10)12/h4,11H,3H2,1-2H3,(H2,10,12) |

InChI Key |

FHQGCEROQYYBSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC(=C1C)C(=O)N |

Origin of Product |

United States |

Biological Activity

Ethyl 5-carbamoyl-4-methyl-1H-pyrrole-3-carboxylate is a synthetic compound belonging to the pyrrole family, which has garnered attention for its potential biological activities. This compound features a pyrrole ring with a carbamoyl group and an ethyl ester, making it a candidate for various pharmacological applications. The focus of this article is to explore the biological activity of this compound, including its mechanisms, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Key Functional Groups:

- Pyrrole Ring : Contributes to the compound's reactivity and biological interactions.

- Carbamoyl Group : Potentially involved in hydrogen bonding with biological targets.

- Ethyl Ester : May affect solubility and bioavailability.

Antimicrobial Properties

Research has indicated that derivatives of pyrrole compounds exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth. A study demonstrated that compounds with similar structures can disrupt bacterial cell membranes, leading to increased permeability and cell death .

Anticancer Activity

Recent investigations into the anticancer properties of pyrrole derivatives have highlighted their potential as therapeutic agents. This compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and inhibition of specific oncogenic pathways .

Case Study: In Vitro Analysis

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in:

- Inhibition of cell proliferation : IC50 values were determined to be in the micromolar range.

- Induction of apoptosis : Flow cytometry analysis indicated an increase in early apoptotic cells after treatment.

The mechanism by which this compound exerts its biological effects involves:

- Electron Transfer Reactions : The nitrophenyl group can participate in redox reactions, potentially interacting with cellular components.

- Hydrogen Bonding : The carbamoyl group can form hydrogen bonds with target proteins, influencing enzyme activity and receptor interactions .

Summary of Key Studies

Pharmacokinetics and Toxicology

Preliminary studies on the pharmacokinetics of this compound suggest moderate absorption rates when administered orally, with a half-life conducive for therapeutic use. Toxicological assessments indicate low cytotoxicity at therapeutic concentrations, making it a viable candidate for further development .

Scientific Research Applications

Ethyl 5-carbamoyl-4-methyl-1H-pyrrole-3-carboxylate is a synthetic organic compound in the pyrrole family. It has a carbamoyl group and an ethyl ester in its structure. Its molecular formula is , and its molecular weight is approximately 196.20 g/mol. It is used in pharmaceuticals and agrochemicals.

Potential Applications

This compound has potential applications in different fields:

- Pharmaceuticals Research suggests that it has biological activities. More research is needed to understand these properties and how they work.

- Agrochemicals It may be used here.

- Interaction studies These focus on its binding affinities with biological targets. These studies are important for optimizing the compound's efficacy and safety.

Comparable Compounds

This compound shares structural similarities with other compounds in the pyrrole family:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 5-carbamoyl-4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate | Contains a nitrophenyl substituent | Potential enhanced biological activity because of the nitro group |

| Methyl 2-ethyl-5-[methoxy(methyl)carbamoyl]-4-methyl-1H-pyrrole-3-carboxylate | Features methoxy and methyl groups | Different substitution pattern affecting solubility and reactivity |

| Ethyl 5-carbamoyl-4-(3-fluoro-4-nitrophenyl)-1H-pyrrole-3-carboxylate | Incorporates fluorine and nitro groups | Fluorine substitution may enhance lipophilicity and bioavailability |

Research

This compound exhibits different biological activities: Further research is needed to fully elucidate the biological properties and their mechanisms of action.

Studies

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table highlights key structural and molecular differences between Ethyl 5-carbamoyl-4-methyl-1H-pyrrole-3-carboxylate and its analogs:

Key Observations :

- Carbamoyl vs.

- Steric Effects: Bulky substituents, such as the isoquinoline group in , reduce rotational freedom and may hinder intermolecular interactions compared to the smaller methyl and carbamoyl groups.

Spectral and Reactivity Differences

- NMR Data :

- Reactivity :

- The carbamoyl group is less electrophilic than the formyl group, reducing susceptibility to nucleophilic attacks but enabling participation in hydrogen-bonded networks .

- Brominated analogs (e.g., ) undergo Suzuki coupling or substitution reactions, whereas carbamoyl derivatives may engage in condensation or cyclization reactions .

Hydrogen Bonding and Crystallography

- Carbamoyl vs. Ester Interactions: The carbamoyl group can act as both a donor (N-H) and acceptor (C=O), forming robust hydrogen-bonded dimers or chains, as observed in similar pyrrole derivatives . In contrast, ester groups primarily act as acceptors, leading to weaker interactions .

- Crystal Packing : Tools like Mercury CSD reveal that carbamoyl-containing compounds often adopt layered or helical packing motifs due to directional H-bonding, whereas formyl analogs exhibit less ordered structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.